(R)-2-amino-2-(4-hydroxyphenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-2-(4-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7(8(10)12)5-1-3-6(11)4-2-5/h1-4,7,11H,9H2,(H2,10,12)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFROZWIRZWMFE-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(=O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431127 | |
| Record name | (R)-2-amino-2-(4-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54397-23-8 | |
| Record name | (R)-2-amino-2-(4-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Academic Context and Research Significance of R 2 Amino 2 4 Hydroxyphenyl Acetamide
Role as a Certified Reference Material and Pharmaceutical Secondary Standard
(R)-2-amino-2-(4-hydroxyphenyl)acetamide is utilized as a Pharmaceutical Secondary Standard and a Certified Reference Material (CRM). sigmaaldrich.comsigmaaldrich.com These standards are crucial for ensuring the quality and consistency of pharmaceutical products. They are qualified as CRMs and are suitable for a variety of analytical applications, including pharmaceutical release testing, method development for both qualitative and quantitative analyses, and quality control in the food and beverage industry. sigmaaldrich.com The use of such well-characterized standards is a fundamental requirement for regulatory compliance and for maintaining the integrity of analytical data.
Below is a table detailing the key properties of this compound as a reference material:
| Property | Value |
| CAS Number | 54397-23-8 |
| Empirical Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| API Family | Amoxicillin |
| Format | Neat |
| Storage Temperature | -10 to -25°C |
This data is compiled from publicly available information. sigmaaldrich.com
Applications in Analytical Method Development and Validation in Drug Development
In the realm of drug development, the establishment of robust and reliable analytical methods is paramount. This compound plays a role in the development and validation of these methods, particularly for stability testing of active pharmaceutical ingredients (APIs). chitkara.edu.in The purpose of stability testing is to understand how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light. chitkara.edu.in
High-performance liquid chromatography (HPLC) is a common technique for which methods are developed and validated. chitkara.edu.innih.govwu.ac.th Method validation ensures that the analytical procedure is suitable for its intended purpose. Key parameters that are evaluated during validation include linearity, accuracy, precision, and robustness. nih.govwu.ac.th For instance, a typical HPLC method validation might demonstrate linearity over a concentration range of 50-150 µg/mL with a correlation coefficient (r²) of 0.999. chitkara.edu.in The use of reference standards like this compound is essential for these validation studies, serving as a benchmark against which the performance of the analytical method is assessed. sigmaaldrich.comchitkara.edu.in
Position as a Precursor and Intermediate in Complex Organic Synthesis
Beyond its role in analytical chemistry, this compound is a valuable precursor and intermediate in complex organic synthesis. nih.gov Its chemical structure, featuring an amino group, an acetamide (B32628) group, and a hydroxyphenyl group, makes it a versatile building block for the synthesis of more complex molecules. nih.gov
Stereochemical Importance and R-configuration in Biological Systems
The stereochemistry of a molecule can have a profound impact on its biological activity. nih.gov Many natural products are chiral and are biosynthesized in an enantiomerically pure form. nih.gov The specific three-dimensional arrangement of atoms, or stereochemistry, can affect how a drug binds to its target, its metabolism, and its distribution within the body. nih.gov
The "(R)" designation in this compound refers to the specific spatial arrangement of the groups around the chiral center. This R-configuration is crucial for its interaction with biological systems, which are often stereospecific. For many classes of compounds, stereochemistry is a key determinant of potency and pharmacokinetic properties. nih.gov It has been shown to influence transport across cell membranes, as seen with β-lactam antibiotics. nih.gov Therefore, the enantiomerically pure R-form of 2-amino-2-(4-hydroxyphenyl)acetamide (B2389428) is of significant interest in medicinal chemistry and drug discovery, as its specific stereochemistry is expected to dictate its biological effects.
Synthetic Methodologies and Chemical Reactivity of R 2 Amino 2 4 Hydroxyphenyl Acetamide
Stereoselective Synthetic Pathways
The synthesis of enantiomerically pure (R)-2-amino-2-(4-hydroxyphenyl)acetamide is critical for its application in pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic activity. Stereoselective synthesis aims to produce the desired enantiomer with high purity, avoiding the formation of the unwanted stereoisomer.
Chiral Catalyst Applications in Enantioselective Synthesis
Asymmetric catalysis is a highly effective method for the stereoselective synthesis of chiral molecules like this compound. This approach utilizes chiral catalysts to preferentially guide a chemical reaction toward the formation of one enantiomer over the other. Various catalytic systems have been developed for asymmetric synthesis, offering high levels of enantioselectivity. frontiersin.orgnih.gov
Biocatalysis, which employs enzymes or whole cells, presents an environmentally benign and highly selective alternative for producing chiral compounds. Enzymes are inherently chiral and can catalyze reactions with exceptional selectivity under mild conditions. A common biocatalytic strategy is the kinetic resolution of a racemic mixture. For instance, lipases are frequently used to selectively acylate one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers. nih.govresearchgate.net This technique has been successfully applied to produce chiral alcohols, amines, and acids, which are important intermediates in pharmaceutical manufacturing. Specifically, Candida antarctica lipase B (CALB) has been utilized in the kinetic resolution of a racemic chlorohydrin intermediate in the synthesis of (S)-Atenolol, demonstrating the power of enzymes in achieving high enantiomeric excess (>99%). nih.govresearchgate.net
Organocatalysis, the use of small organic molecules as catalysts, is another powerful tool for stereoselective synthesis. Catalysts like proline and its derivatives are effective in producing chiral building blocks for the pharmaceutical industry under mild and non-toxic conditions.
Functional Group Protection and Deprotection Strategies
The synthesis of this compound involves managing three reactive functional groups: the α-amino group, the phenolic hydroxyl group, and the primary amide. Protecting groups are essential to prevent unwanted side reactions at these sites during synthesis. biosynth.com An ideal protecting group is easily introduced, stable under various reaction conditions, and can be removed efficiently without affecting the rest of the molecule. biosynth.comresearchgate.net
For the α-amino group, the most common protecting groups in peptide synthesis are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). researchgate.netpeptide.com The Boc group is acid-labile, typically removed with acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile. biosynth.comub.edu The benzyloxycarbonyl (Z or Cbz) group is also widely used, particularly in solution-phase synthesis, and is removable by catalytic hydrogenolysis. researchgate.net
Table 1: Common Protecting Groups for Amino Acid Synthesis This table is interactive. Click on the headers to sort.
| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions |
|---|---|---|---|
| α-Amino | tert-butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) |
| α-Amino | 9-fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) |
| α-Amino | Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenolysis |
| Hydroxyl (Phenol) | Benzyl | Bn | Catalytic Hydrogenolysis |
Role as a Precursor in Advanced Chemical Synthesis
This compound serves as a key starting material or intermediate in the synthesis of several important pharmaceutical compounds and their derivatives.
Integration into Beta-Lactam Antibiotic Derivative Synthesis (e.g., Amoxicillin Impurities)
This compound is chemically related to the side chain of the widely used β-lactam antibiotic, amoxicillin. impactfactor.org The chemical name for amoxicillin is (2S,5R,6R)-6-[[(2R)-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. impactfactor.org Due to its structural similarity, this compound is recognized as an impurity in amoxicillin preparations. pharmaffiliates.comchemicalbook.com Its presence can arise during the semi-synthetic manufacturing process of the antibiotic or as a degradation product. chemicalbook.com The control of such impurities is a critical aspect of pharmaceutical quality control to ensure the safety and efficacy of the final drug product. impactfactor.org Several other amoxicillin-related impurities that share structural motifs with the (R)-2-amino-2-(4-hydroxyphenyl)acetyl side chain have also been identified and synthesized for use as reference standards. impactfactor.orgsynzeal.comnih.gov
Application in the Synthesis of Pharmacologically Active Intermediates (e.g., Atenolol)
The racemic form of the compound, 2-(4-hydroxyphenyl)acetamide, is a key starting material in the industrial synthesis of atenolol, a beta-blocker used to treat cardiovascular diseases. nih.gov The synthesis typically involves the reaction of 2-(4-hydroxyphenyl)acetamide with epichlorohydrin in the presence of a base. nih.govgoogle.com This reaction yields key intermediates, such as 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide and 2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetamide, which are then reacted with isopropylamine to produce atenolol. nih.gov
For the synthesis of the more active (S)-enantiomer of atenolol, a stereoselective approach is required. nih.gov One such method starts with 2-(4-hydroxyphenyl)acetamide and proceeds through a racemic chlorohydrin intermediate. nih.govresearchgate.net This intermediate is then subjected to enzymatic kinetic resolution using a lipase, such as CALB, which selectively acylates the (S)-enantiomer, allowing the desired (R)-chlorohydrin precursor to be isolated with high enantiomeric purity. nih.gov Subsequent reaction of the enantiopure (R)-chlorohydrin with isopropylamine yields (S)-atenolol. nih.govresearchgate.net
Chemical Transformations and Derivatization Strategies
The functional groups of this compound allow for a variety of chemical transformations and derivatization reactions. These modifications are often employed to create new molecules with different biological activities or to facilitate analysis.
Derivatization is a common technique used to modify an analyte to improve its chromatographic behavior or detection sensitivity. sigmaaldrich.comactascientific.com The amino and hydroxyl groups of this compound are polar, making the compound non-volatile. For analysis by gas chromatography-mass spectrometry (GC-MS), these polar groups are typically derivatized. sigmaaldrich.com Silylation, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is a common method to replace the active hydrogens on the amine and hydroxyl groups with nonpolar tert-butyldimethylsilyl (TBDMS) groups, thereby increasing volatility. sigmaaldrich.com
The amino group can undergo acylation reactions. For example, reaction with chloroacetyl chloride can be used to introduce a chloroacetamide moiety. nih.goviucr.org Similarly, the phenolic hydroxyl group can be converted into esters or ethers. google.comresearchgate.net For instance, it can be reacted with acyl chlorides to form esters, a strategy used to link it to other pharmacologically active acids. google.com These transformations are fundamental in medicinal chemistry for creating new chemical entities with potentially improved therapeutic properties.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Amoxicillin |
| Atenolol |
| Epichlorohydrin |
| 2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide |
| Isopropylamine |
| Trifluoroacetic acid |
| Piperidine |
| Chloroacetyl chloride |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide |
| Proline |
| 2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetamide |
| (S)-Atenolol |
| tert-butyloxycarbonyl |
| 9-fluorenylmethoxycarbonyl |
Oxidative Modifications and Product Characterization
Specific studies detailing the oxidative modifications of this compound are not prominently available in the reviewed scientific literature. In principle, the functional groups present in the molecule—the phenolic hydroxyl group, the primary amino group, and the benzylic carbon—are susceptible to oxidation under various conditions.
Potential oxidative pathways could involve:
Oxidation of the Phenolic Hydroxyl Group: Phenols can be oxidized to quinones or undergo oxidative coupling reactions. The specific products would be highly dependent on the oxidizing agent and reaction conditions.
Oxidation of the Primary Amino Group: Primary amines can be oxidized to a variety of functional groups, including imines, nitroso compounds, or, under more vigorous conditions, nitro compounds.
Oxidation at the Benzylic Position: The carbon atom attached to both the phenyl ring and the amino group could be susceptible to oxidation, potentially leading to the formation of a ketone.
Without specific experimental data, a detailed characterization of the resulting products remains speculative.
Reductive Transformations and Functional Group Conversions
Detailed research on the reductive transformations of this compound is not widely published. The amide functional group is the most likely target for reduction in this molecule.
Possible reductive pathways include:
Reduction of the Amide: The amide group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would result in the formation of (R)-2-amino-2-(4-hydroxyphenyl)ethan-1-amine. The conditions for such a reduction would need to be carefully controlled to avoid the reduction of other functional groups.
Further research is required to delineate specific methodologies and characterize the products of reductive transformations.
Nucleophilic and Electrophilic Substitution Reactions
While the principles of nucleophilic and electrophilic substitution reactions are fundamental in organic chemistry, specific examples and detailed research findings concerning this compound are not extensively reported.
The molecule possesses several sites that could potentially participate in such reactions:
Nucleophilic Sites: The primary amino group and the phenolic hydroxyl group are both nucleophilic and could react with a variety of electrophiles.
N-Alkylation/N-Acylation: The amino group can undergo nucleophilic attack on alkyl halides or acyl halides/anhydrides to form N-substituted derivatives.
O-Alkylation/O-Acylation: The phenolic hydroxyl group can be deprotonated to form a phenoxide, which is a strong nucleophile and can react with electrophiles.
Electrophilic Sites:
Aromatic Ring: The hydroxyphenyl group is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. Electrophiles would be directed to the ortho positions relative to the hydroxyl group.
Structure Activity Relationship Sar and Mechanistic Insights of R 2 Amino 2 4 Hydroxyphenyl Acetamide and Its Analogues
Elucidation of Structure-Activity Relationships for Biological Efficacy
The biological activity of (R)-2-amino-2-(4-hydroxyphenyl)acetamide and its derivatives is intrinsically linked to their three-dimensional structure. Modifications to the core scaffold, as well as the specific stereochemistry, can dramatically alter their biochemical profiles and efficacy.
Impact of Structural Modifications on Biochemical Activity Profiles
The core structure of this compound provides a versatile template for synthetic modification. The biological activities of the resulting analogues are highly dependent on the nature and position of these chemical alterations. Key areas for modification include the phenyl ring, the amino group, and the acetamide (B32628) moiety.
Phenyl Ring Substitution: The hydroxyl group on the phenyl ring is a critical feature, often involved in hydrogen bonding with biological targets. Altering its position or replacing it with other substituents like methoxy, halogen, or alkyl groups can significantly impact activity. For instance, in related acetamide derivatives, the presence and position of hydroxyl and fluoro substituents are believed to enable specific interactions with biological molecules, suggesting potential applications in drug development.
N-Acylation and Amino Group Modification: The primary amino group is a key site for derivatization. N-acylation to introduce different acyl groups can modulate the compound's lipophilicity and hydrogen-bonding capacity, thereby influencing its interaction with enzymes or receptors.
Acetamide Moiety Alterations: Changes to the acetamide group can also influence the molecule's properties. For example, incorporating the core phenylglycinamide structure into more complex hybrid molecules has been a strategy to develop novel compounds with broad-spectrum activity.
The collective findings from various analogues underscore a clear SAR, where specific structural features are required for potent biological effects.
Stereospecificity in Ligand-Target Interactions
Chirality plays a pivotal role in the biological activity of phenylglycinamide derivatives. The spatial arrangement of substituents around the chiral carbon atom dictates the molecule's ability to bind effectively to stereoselective targets such as enzymes and receptors.
In studies of related phenylglycinamide derivatives developed as anticonvulsant agents, a distinct stere preference was observed. The (R)-enantiomers consistently demonstrated more potent antiseizure activity compared to their (S)-counterparts. For example, in preclinical seizure models, the (R)-enantiomers of certain complex phenylglycinamide derivatives provided complete protection, whereas the (S)-enantiomers showed significantly weaker or no activity. This highlights that the specific three-dimensional orientation of the (R)-configuration is essential for optimal interaction with the relevant biological targets, leading to a more potent pharmacological response. The production of single-enantiomer pharmaceuticals is critical, as different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles.
Investigation of Molecular Mechanisms and Ligand Binding
Understanding how this compound and its analogues interact with biological macromolecules at a molecular level is crucial to elucidating their mechanism of action. This involves studying their interactions with enzymes and receptors.
Enzymatic Interaction and Inhibition Mechanisms
Derivatives of amino acids and acetamides are known to function as enzyme inhibitors. The mechanism often involves the ligand binding to the enzyme's active site, which prevents the natural substrate from binding and being converted into a product.
Studies on synthetic amino acid derivatives have shown their potential to inhibit digestive enzymes such as α-amylase, α-glucosidase, and pancreatic lipase. The inhibition of these enzymes can reduce the absorption of carbohydrates and fats, respectively. For example, certain amino acid derivatives have demonstrated potent inhibitory effects on α-glucosidase with IC50 values in the micromolar range. The type of inhibition can vary, with compounds acting as competitive, noncompetitive, or mixed inhibitors, which can be determined through kinetic analysis. While direct enzymatic inhibition data for this compound is not extensively detailed in the literature, the broader class of acetamide derivatives has been investigated for the inhibition of enzymes like cyclooxygenases (COX) and histone deacetylases (HDAC).
Table 1: Illustrative Inhibitory Activity of Amino Acid Derivatives on Digestive Enzymes
| Compound Class | Target Enzyme | Inhibition Type | IC50 Range (µM) |
|---|---|---|---|
| Synthetic Amino Acid Derivatives | α-Glucosidase | Competitive | 51–353 |
| Synthetic Amino Acid Derivatives | Pancreatic α-Amylase | Competitive/Mixed | 162–519 |
| Synthetic Amino Acid Derivatives | Pancreatic Lipase | Competitive/Mixed | 167–1023 |
Note: This table represents data for a class of synthetic amino acid derivatives and is for illustrative purposes.
Receptor Binding and Allosteric Modulation Studies
Phenylglycine derivatives have been extensively studied as ligands for various receptors, particularly metabotropic glutamate (B1630785) receptors (mGluRs). These studies indicate that compounds with this core structure can act as agonists or antagonists, often with high specificity for certain receptor subtypes.
Allosteric modulation represents a more subtle mechanism of action where a ligand binds to a site on the receptor distinct from the primary (orthosteric) site. This binding event induces a conformational change that modifies the receptor's response to its endogenous agonist. Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral. This mechanism offers several advantages, including higher specificity and a "ceiling effect" that can improve the safety profile. While direct evidence for this compound as an allosteric modulator is limited, the phenylglycine scaffold is a known component of ligands that allosterically modulate G protein-coupled receptors (GPCRs), such as dopamine (B1211576) and glycine (B1666218) receptors.
Biochemical Pathway Modulation
The interaction of a compound with its molecular target(s) can trigger a cascade of downstream events, leading to the modulation of entire biochemical pathways. Amino acid metabolism and signaling pathways are crucial in cellular processes and immune responses. Bioactive molecules can influence these pathways by altering the activity of key enzymes or receptors.
For instance, the activation or inhibition of signaling pathways like the mitogen-activated protein kinase (MAPK) cascades (including ERK, JNK, and p38) is a common mechanism through which bioactive compounds exert their effects. These pathways regulate fundamental cellular processes such as cell growth, differentiation, and survival. While specific studies on the pathway modulation by this compound are not prominent, related phenolic compounds and amino acid derivatives are known to influence these signaling networks. For example, certain flavonoids can modulate the activation of JNK and p38 MAPK pathways, which in turn affects downstream inflammatory responses. The modulation of such pathways represents a potential mechanism of action for this class of compounds.
Influence on Prostaglandin (B15479496) Production Pathways
Research into the anti-inflammatory properties of phenylacetamide derivatives, a class of compounds structurally related to this compound, has shed light on their impact on prostaglandin E2 (PGE2) secretion. A study involving a series of phenylacetamide resveratrol (B1683913) derivatives demonstrated that these compounds can effectively inhibit the secretion of PGE2 in lipopolysaccharide (LPS)-activated human monocytic cells (U937). mdpi.com
PGE2 is a key inflammatory mediator derived from arachidonic acid through the action of cyclooxygenase (COX) enzymes. mdpi.com The inhibition of its production is a common mechanism for anti-inflammatory agents. In the aforementioned study, with the exception of one derivative, all tested phenylacetamide resveratrol analogues demonstrated an ability to lower PGE2 secretion, indicating a class effect of the phenylacetamide scaffold on this inflammatory pathway. mdpi.com
The study highlighted a particular derivative, referred to as derivative 2, as being among the most active in exerting these anti-inflammatory effects. mdpi.com This suggests that specific substitutions on the phenylacetamide core structure can significantly influence the degree of PGE2 inhibition. While the study focused on resveratrol derivatives, the findings provide valuable SAR insights that may be applicable to other phenylacetamide analogues, including this compound. The data underscores the potential for this chemical class to modulate inflammatory responses by interfering with the prostaglandin production cascade. mdpi.com
Table 1: Effect of Phenylacetamide Resveratrol Derivatives on PGE2 Secretion in LPS-activated U937 cells
| Compound | Concentration (µM) | Inhibition of PGE2 Secretion |
| Resveratrol (RSV) | 0.1 | Yes |
| Derivative 1 | 0.1 | No |
| Derivative 2 | 0.1 | Yes |
| Derivative 3 | 0.1 | Yes |
| Derivative 4 | 0.1 | Yes |
| Derivative 5 | 0.1 | Yes |
| Derivative 6 | 0.1 | Yes |
Data sourced from a study on the anti-inflammatory activity of phenylacetamide resveratrol derivatives. mdpi.com
Modulation of G Protein-Coupled Receptor (GPCR) Pathways
Based on the conducted research, there is a lack of specific scientific literature detailing the direct modulation of G Protein-Coupled Receptor (GPCR) pathways by this compound or its close analogues. While the broader class of phenylacetamides has been investigated for various biological activities, their specific interactions and structure-activity relationships with GPCRs are not well-documented in the available search results. Therefore, a detailed analysis of their influence on GPCR signaling pathways cannot be provided at this time.
Exploration of Biological Activities and Biochemical Applications of R 2 Amino 2 4 Hydroxyphenyl Acetamide Derivatives
Targeted Enzyme Inhibition Studies
Derivatives of (R)-2-amino-2-(4-hydroxyphenyl)acetamide have been systematically evaluated for their inhibitory effects on various clinically relevant enzymes. These studies have elucidated structure-activity relationships and mechanisms of action, paving the way for the design of more potent and selective inhibitors.
Cyclooxygenase (COX) Isoform Selectivity and Inhibition
A significant area of investigation has been the development of derivatives as selective inhibitors of cyclooxygenase-2 (COX-2). brieflands.comnih.gov The therapeutic anti-inflammatory action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily due to the inhibition of COX-2, while the undesirable side effects are often associated with the inhibition of the COX-1 isoform. nih.gov Consequently, the design of selective COX-2 inhibitors is a key focus in drug discovery. brieflands.com
Various acetamide (B32628) derivatives have been synthesized and evaluated for their COX inhibitory activity. archivepp.com For instance, certain thiazole (B1198619) and pyrazole (B372694) acetamide derivatives have shown promise as selective COX-2 inhibitors. archivepp.com The selectivity of these compounds is often attributed to specific structural features that allow for better interaction with the active site of the COX-2 enzyme. galaxypub.co Molecular docking studies have been employed to understand the interactions between these derivatives and the amino acid residues in the COX-2 active site. archivepp.comgalaxypub.co
Research into 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives, which share structural similarities with the acetamide group, has yielded compounds with significant selective COX-2 inhibition. For example, 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide demonstrated a higher selectivity index than the well-known COX-2 inhibitor, celecoxib. rsc.org
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Acetamide Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Phenol-based compound 1 | - | 0.768 | - |
| Phenol-based compound 2 | - | 0.616 | - |
| Celecoxib (Reference) | - | 0.041 | - |
| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide VIIa | >20 | 0.29 | 67.24 |
| Celecoxib (Reference) | 14.2 | 0.42 | 33.8 |
Data sourced from multiple studies for comparative purposes. galaxypub.corsc.org
Histone Deacetylase (HDAC) Inhibition Mechanisms
Histone deacetylase (HDAC) inhibitors have emerged as a significant class of therapeutic agents, particularly in oncology. nih.gov The fundamental mechanism of HDAC inhibition involves the binding of the inhibitor to the active site of the enzyme, thereby blocking the deacetylation of histone and non-histone proteins. nih.gov This leads to an accumulation of acetylated proteins, which can modulate gene expression and other cellular processes. nih.gov
The general pharmacophore model for HDAC inhibitors consists of a cap group, a linker, and a zinc-binding group (ZBG). mdpi.com Derivatives of this compound can be designed to fit this model. The mechanism of action for many HDAC inhibitors involves chelation of the zinc ion within the catalytic pocket of the enzyme. nih.gov The design of novel HDAC inhibitors often focuses on optimizing these interactions to achieve higher potency and isoform selectivity. nih.gov
Studies on various classes of HDAC inhibitors, such as hydroxamic acids and benzamides, have provided insights into the structure-activity relationships that govern their inhibitory potential. nih.govnih.gov For example, α-amino amide-based non-hydroxamate derivatives have been designed and synthesized as potential HDAC6 inhibitors. mdpi.com Computational approaches, including molecular docking, are frequently used to predict the binding modes of these inhibitors and to guide the design of new analogs with improved activity. nih.gov
Tyrosinase Inhibition Potential
Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for the development of agents for hyperpigmentation disorders. nih.gov Several derivatives of this compound have been investigated for their tyrosinase inhibitory activity.
One study reported the synthesis of novel isopropylquinazolinone derivatives, including N-(4-hydroxyphenyl)-2-((3-isopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (compound 9j), which incorporates the this compound moiety. nih.gov This compound exhibited a notable percentage of tyrosinase inhibition. nih.gov Another study focused on hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives and identified compounds with excellent tyrosinase inhibitory activity, significantly more potent than the standard inhibitor, kojic acid. nih.gov
Kinetic studies are crucial for understanding the mechanism of inhibition. For instance, it was found that some of the potent 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives act as competitive or mixed-type inhibitors of tyrosinase. nih.gov These findings suggest that the this compound scaffold can be effectively utilized to design potent tyrosinase inhibitors.
Table 2: Tyrosinase Inhibitory Activity of Selected Derivatives
| Compound | % Inhibition at 50 µM | IC50 (µM) | Inhibition Type |
|---|---|---|---|
| N-(4-hydroxyphenyl)-2-((3-isopropyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (9j) | 35.48 | - | - |
| Hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivative (5c) | - | 0.0089 | Competitive |
| Hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivative (5d) | - | 8.26 | Mixed |
| Kojic Acid (Reference) | - | 16.69 - 23.64 | - |
Other Enzymatic Modulation Profiles
The structural versatility of this compound derivatives allows for their interaction with a range of other enzymes. For example, synthetic amino acid derivatives have been shown to inhibit digestive enzymes such as pancreatic lipase, pancreatic α-amylase, and α-glucosidase. nih.gov These enzymes are involved in the digestion and absorption of dietary fats and carbohydrates, and their inhibition is a therapeutic strategy for managing obesity and type 2 diabetes.
The inhibitory effects of these amino acid derivatives were found to be concentration-dependent, with some compounds acting as competitive or mixed-type inhibitors. nih.gov For instance, certain derivatives showed potent inhibitory effects on α-glucosidase, an enzyme that plays a crucial role in carbohydrate breakdown in the small intestine. nih.gov These findings open up new avenues for the application of this compound derivatives in the management of metabolic disorders.
Antimicrobial Activity Investigations
In addition to enzyme inhibition, derivatives of this compound have been explored for their potential as antimicrobial agents, addressing the growing concern of antibiotic resistance.
Antibacterial Efficacy Studies
Several studies have demonstrated the antibacterial potential of derivatives incorporating the hydroxyphenyl acetamide structure. For instance, novel N-substituted β-amino acid derivatives bearing a 2-hydroxyphenyl core exhibited promising antimicrobial activity, particularly against Gram-positive bacteria. plos.org Some of these compounds showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA). plos.org
Similarly, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives displayed structure-dependent antimicrobial activity against a panel of multidrug-resistant bacterial and fungal pathogens. mdpi.com Notably, certain hydrazone derivatives containing heterocyclic substituents showed potent and broad-spectrum activity against both Gram-positive and Gram-negative bacteria. mdpi.com The presence of a chloro atom in some acetamide derivatives has been suggested to enhance antimicrobial activity. nih.gov
The antibacterial efficacy is typically quantified by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 3: Minimum Inhibitory Concentrations (MIC) of Selected Derivatives against Bacterial Strains
| Compound | S. aureus TCH-1516 (µg/mL) | E. faecalis AR-0781 (µg/mL) | E. coli AR-0001 (µg/mL) | K. pneumoniae AR-0003 (µg/mL) |
|---|---|---|---|---|
| Compound 9 (R = 4-nitrophenyl) | 4 | >128 | >128 | >128 |
| Compound 26 | 4 | 4 | >128 | >128 |
| Hydrazone 14 | 8 | 8 | 64 | 64 |
| Hydrazone 15 | 1 | 0.5 | 8 | 8 |
MIC values are indicative of the potent and selective activity of these derivatives. plos.orgmdpi.com
Antifungal Activity Assays
Derivatives of this compound have been investigated for their potential as antifungal agents. The core structure, featuring a hydroxyphenyl group and an acetamide moiety, is a recognized scaffold in the development of antimicrobial candidates. plos.orgmdpi.com Research into related compounds has demonstrated that modifications to this basic structure can yield significant antifungal activity against a range of pathogenic fungi.
Studies on novel N-substituted β-amino acid derivatives bearing a 2-hydroxyphenyl core showed promising activity against multidrug-resistant Gram-positive bacteria and the fungus Candida albicans. plos.org For instance, one such derivative exhibited a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against a drug-resistant strain of C. albicans AR-0761. plos.org Similarly, other research has explored 2-aminobenzamide (B116534) derivatives, with some compounds showing excellent antifungal activity against Aspergillus fumigatus, even more potent than the standard drug Clotrimazole. mdpi.com
The fungicidal potential often depends on the specific chemical groups attached to the core structure. A series of 2-hydroxyphenyl substituted aminoacetamides were designed and evaluated, with some showing excellent activity against plant pathogenic fungi like Sclerotinia sclerotiorum and Phytophthora capsici. nih.gov One compound, in particular, displayed a potent activity against S. sclerotiorum with an EC50 value of 2.89 µg/mL, which was superior to the commercial fungicide chlorothalonil. nih.gov These studies suggest that the hydroxyl and carbonyl groups are crucial for the observed fungicidal activity. nih.gov
The data below summarizes the antifungal activity of various related acetamide derivatives against different fungal species.
| Compound Class | Fungal Strain | Activity Measurement (MIC/EC50) | Reference |
| N-substituted β-amino acid derivative | Candida albicans AR-0761 | 16 µg/mL | plos.org |
| 2-Aminobenzamide derivative | Aspergillus fumigatus | More potent than Clotrimazole | mdpi.com |
| 2-((2-hydroxyphenyl)methylamino)acetamide derivative | Sclerotinia sclerotiorum | 2.89 µg/mL | nih.gov |
| [4-Methylphenylsulphonamido] acetamide derivative | Candida albicans | 0.224 mg/mL | hilarispublisher.com |
| [4-Methylphenylsulphonamido] acetamide derivative | Aspergillus niger | 0.190 mg/mL | hilarispublisher.com |
Anthelmintic Properties and Mechanisms
While specific studies on the anthelmintic properties of this compound derivatives are not extensively documented, the mechanisms of action of established anthelmintic drugs provide a framework for understanding the potential pathways through which such compounds might exert their effects. Anthelmintics typically target the neuromuscular systems or metabolic processes of parasitic worms, leading to paralysis or death. nih.govmerckvetmanual.com
Common mechanisms of anthelmintic action include:
Neuromuscular Disruption: Many anthelmintics act as agonists or antagonists of neurotransmitter receptors in nematodes, which are not present or are significantly different in the host. nih.govmerckvetmanual.com
Cholinergic Agonists: Drugs like levamisole (B84282) and pyrantel (B1679900) stimulate nicotinic acetylcholine (B1216132) receptors on nematode muscle cells, causing spastic paralysis. nih.govmerckvetmanual.com
GABA Agonists: Piperazine acts as an agonist at GABA receptors, leading to a flaccid paralysis of the worms. nih.gov
Glutamate-Gated Chloride Channel Modulators: Avermectins increase the opening of these channels, causing paralysis, particularly of the pharyngeal muscles, which inhibits feeding. nih.gov
Metabolic Disruption: Some anthelmintics interfere with essential biochemical pathways in the parasite.
Microtubule Synthesis Inhibition: Benzimidazoles selectively bind to the β-tubulin of helminths, preventing the formation of microtubules. This disrupts vital cellular processes like cell division and nutrient absorption. nih.gov
Inhibition of Energy Metabolism: Drugs like clorsulon (B1669243) can inhibit key enzymes in the glycolytic pathway, such as phosphoglycerate kinase and mutase, depriving the parasite of energy. nih.gov Salicylanilides and substituted phenols act as proton ionophores, uncoupling oxidative phosphorylation and disrupting ATP production. nih.govresearchgate.net
Tegument Disruption: Praziquantel selectively damages the tegument (the outer covering) of trematodes and cestodes, increasing its permeability to calcium ions. This leads to severe muscle contraction and paralysis. nih.govmerckvetmanual.com
The development of new anthelmintic agents often involves screening compounds for these known modes of action. A derivative of this compound would likely be evaluated for its ability to interact with these or other novel parasite-specific targets.
Coordination Chemistry and Metal Ion Complexation
The this compound structure contains several potential donor atoms—specifically the oxygen atoms of the hydroxyl and carbonyl groups, and the nitrogen atom of the amino group—making it an effective chelating agent for forming complexes with metal ions. asianpubs.orgopenaccessjournals.comopenaccessjournals.com The formation of such metal-ligand complexes is a key area of its biochemical application.
Studies on the closely related molecule N-(4-hydroxyphenyl) acetamide have demonstrated its ability to form stable coordination complexes with various metal ions, including Fe(III), Mg(II), and Cu(II). openaccessjournals.comopenaccessjournals.comamazonaws.com In the case of the Fe(III) ion, N-(4-hydroxyphenyl) acetamide acts as a bidentate ligand, meaning it binds to the metal ion at two points. openaccessjournals.comopenaccessjournals.com Spectroscopic analysis confirms that the Fe(III) ion interacts with the free electron pairs of the oxygen atom from the hydroxyl (-OH) group and the nitrogen atom from the amino (-NH) group. openaccessjournals.comopenaccessjournals.com
The synthesis of these complexes is typically achieved by mixing a solution of the ligand with a metal salt (e.g., iron(III) chloride) in a specific molar ratio, often under reflux for several hours. openaccessjournals.comopenaccessjournals.com The resulting complex can then be crystallized and purified. The coordination of the ligand to the metal ion is confirmed through various analytical techniques, including FTIR, UV-Vis, and mass spectrometry, which show characteristic shifts in spectral bands upon complex formation. openaccessjournals.comamazonaws.com For example, a shift in the UV absorption maximum to a shorter wavelength (a "blue shift") upon complexation indicates the participation of the nitrogen and oxygen atoms in forming the coordinative bond. openaccessjournals.comamazonaws.com The stoichiometry of the Fe(III)-N-(4-hydroxyphenyl) acetamide complex is typically found to be a 2:1 ratio of ligand to metal. openaccessjournals.com
The formation of metal complexes can significantly alter the biological properties of the parent organic ligand, often leading to enhanced stability and increased biological activity. researchgate.netnih.govnih.gov This principle is a cornerstone of medicinal inorganic chemistry, where metal chelation is frequently employed to improve the therapeutic potential of organic compounds.
Metal complexation can enhance biological activity through several mechanisms. According to chelation theory, the polarity of the metal ion is reduced upon forming a coordinate bond with the ligand. researchgate.net This increases the lipophilic nature of the complex, facilitating its diffusion across the lipid layers of cell membranes and enhancing its uptake by microorganisms. nih.gov Consequently, metal complexes of amino acid derivatives and other ligands often exhibit greater antimicrobial, antifungal, or anticancer activity compared to the free ligands. researchgate.netnih.govresearchgate.netnih.govresearchgate.net For example, studies on various Schiff base metal complexes have consistently shown that the complexes are more potent antibacterial and antifungal agents than the uncomplexed Schiff base. nih.govnih.govscirp.org
Computational Chemistry and in Silico Approaches for R 2 Amino 2 4 Hydroxyphenyl Acetamide Research
Density Functional Theory (DFT) and Quantum Chemical Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (R)-2-amino-2-(4-hydroxyphenyl)acetamide and related compounds, DFT and other quantum chemical calculations are employed to determine optimized geometries, vibrational frequencies, and electronic properties.
These calculations provide insights into the molecule's reactivity and stability. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. Global reactivity descriptors such as hardness, electron affinity, and electrophilicity index can also be calculated to predict how the molecule will interact with other chemical species. researcher.life
For instance, DFT calculations on related acetamide (B32628) derivatives have been used to compute spatial electron distribution and predict reactivity. cyberleninka.ru Studies on similar structures, like N-(4-hydroxyphenyl)acetamide (acetaminophen), have utilized DFT to analyze vibrational spectra and understand intermolecular interactions with solvent molecules. acs.org These computational approaches can also be used to study the effects of metallic cation adsorption on the molecule's structure. researcher.life
| Parameter | Value (B3LYP functional) |
| EHOMO | -6.28 eV |
| ELUMO | -2.67 eV |
| Energy Gap (ELUMO - EHOMO) | 4.47 eV |
| Electrophilicity Index | 5.55 eV |
| Dipole Moment | 6.09 D |
| Data derived from a DFT study on a related compound. researcher.life |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein. This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-target recognition. ajol.info
Following docking, molecular dynamics (MD) simulations can be performed to study the physical movements of atoms and molecules over time. MD simulations provide a more dynamic picture of the ligand-receptor complex, assessing its stability and the nature of the interactions. These simulations can reveal conformational changes in both the ligand and the target protein upon binding and help to calculate binding free energies. The radius of gyration (Rg) can be analyzed during MD simulations as an indicator of the protein's structural compactness. mdpi.com
For example, docking studies on various acetamide derivatives have been conducted to investigate their potential as inhibitors for enzymes like cyclooxygenase-II (COX-II). cyberleninka.ru Such studies identify key amino acid residues involved in the interaction and the types of forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. ajol.inforesearchgate.net
Table 2: Illustrative Summary of a Molecular Docking Study This table represents typical outputs from a molecular docking analysis of acetamide derivatives against a protein target.
| Compound Class | Target Protein | Key Interacting Residues (Example) | Types of Interactions Observed |
| Phenyl Acetamide Derivatives | Cyclooxygenase-II (COX-II) | Tyr385, Arg120, Ser530 | Hydrogen bonding, van der Waals forces, hydrophobic interactions |
| Information synthesized from studies on related acetamide derivatives. cyberleninka.ruresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. In QSAR, molecular descriptors, which are numerical representations of chemical and physical properties, are correlated with experimental activity using mathematical models. youtube.com
These models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. Descriptors used in QSAR studies can be one-dimensional (e.g., molecular weight), two-dimensional (e.g., connectivity indices), or three-dimensional (e.g., molecular shape). youtube.com Both linear methods, like Multiple Linear Regression (MLR), and nonlinear methods, such as Artificial Neural Networks (ANN) or Support Vector Machines (SVM), can be employed to build the models. documentsdelivered.com
The quality of QSAR models is typically assessed using statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). documentsdelivered.com Studies on N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives as matrix metalloproteinase inhibitors have demonstrated the utility of QSAR in understanding the molecular features responsible for specific biological activities. documentsdelivered.comresearchgate.net
Table 3: Example of QSAR Model Performance Metrics This table illustrates typical validation metrics for QSAR models developed for a series of related inhibitors.
| Model Type | Target | R² (Coefficient of Determination) | Q² (Cross-Validation Coefficient) |
| Nonlinear QSAR | Matrix Metalloproteinase (MMP) | >0.80 | >0.70 |
| Data based on findings for related acetamide derivatives. documentsdelivered.com |
Conformer Generation and Conformational Analysis
Conformational analysis involves the study of the different three-dimensional arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. Since the biological activity of a molecule is often dependent on its 3D shape, understanding the preferred conformations of this compound is crucial.
Computational methods are used to generate a set of possible low-energy conformers. This can be followed by geometry optimization using quantum chemical methods like DFT to identify the most stable structures. researcher.life For related N-arylacetamides, crystallographic studies combined with computational analysis have revealed that molecules can be significantly distorted from planarity. For instance, in 2-Chloro-N-(4-hydroxyphenyl)acetamide, a significant twist angle of 23.5° was observed between the planes of the hydroxybenzene and acetamide groups. iucr.orgresearchgate.netiucr.org This type of structural information is vital as the relative orientation of the functional groups can dictate how the molecule fits into a receptor's binding site.
NMR spectroscopy, in conjunction with computational studies, can also be used to investigate the conformational dynamics of acetamide derivatives in solution, revealing the existence of different conformers and the presence of intramolecular hydrogen bonds that stabilize specific shapes. doi.org
Table 4: Torsion and Twist Angles in a Related Acetamide Structure Data from the crystal structure of 2-Chloro-N-(4-hydroxyphenyl)acetamide, illustrating key conformational parameters.
| Parameter | Description | Value |
| Twist Angle | Angle between the hydroxybenzene and acetamide planes | 23.5(2)° |
| N1—C7—C8—Cl1 Torsion Angle | Deviation of the chloro substituent from the acetamide plane | 15.4(4)° |
| Source: Crystallographic data for 2-Chloro-N-(4-hydroxyphenyl)acetamide. iucr.orgiucr.org |
Advanced Analytical Techniques for Characterization and Research Applications
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in (R)-2-amino-2-(4-hydroxyphenyl)acetamide.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed analysis of molecular structure in solution and in the solid state. nih.gov For molecules like this compound, NMR can provide extensive information about atom connectivity and molecular conformation. nih.govutdallas.edu Techniques such as 2D NMR can be employed to study the spatial relationships between atoms, which is critical for understanding the three-dimensional structure of the molecule. nih.gov
Conformational analysis by NMR involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For complex molecules, computational modeling, such as Density Functional Theory (DFT) calculations, is often used in conjunction with experimental NMR data to determine the most stable conformations. frontiersin.orgresearchgate.net The chemical shifts and coupling constants obtained from NMR spectra are highly sensitive to the local electronic environment and dihedral angles, making them excellent parameters for conformational studies. nih.govresearchgate.net For instance, variable temperature NMR measurements can be used to study the equilibrium between different conformers and to determine thermodynamic parameters. rsc.org
| Parameter | Information Provided | Relevance to this compound |
|---|---|---|
| Chemical Shifts (δ) | Information about the electronic environment of each nucleus. | Sensitive to conformational changes affecting the shielding of protons and carbons. |
| Coupling Constants (J) | Information about the dihedral angles between adjacent atoms through the Karplus relationship. | Helps to determine the relative orientation of substituents. |
| Nuclear Overhauser Effect (NOE) | Information about the spatial proximity of nuclei. | Crucial for determining through-space interactions and folding of the molecule. |
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. utdallas.edu For this compound, high-resolution mass spectrometry can provide a "molecular fingerprint" that helps in its identification. utdallas.edu
Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation through fragmentation analysis. nih.govunito.it In this technique, the protonated or deprotonated molecule is isolated and then subjected to collision-induced dissociation (CID). nih.govunito.it The resulting fragment ions provide valuable information about the connectivity of the molecule. The fragmentation patterns of amino acids and their derivatives are often characterized by losses of small neutral molecules such as water and carbon monoxide. nih.gov For molecules containing amino and acetamide (B32628) groups, the fragmentation can be influenced by the location of the charge. nih.govresearchgate.net For instance, protonation often occurs at the amino group, which can then direct the fragmentation pathways. researchgate.net
| Fragmentation Process | Neutral Loss | Significance |
|---|---|---|
| Decarboxylation | CO₂ | Common in deprotonated amino acids. nih.gov |
| Loss of water and carbon monoxide | H₂O + CO | Frequently observed in protonated α-amino acids. nih.gov |
| Side-chain fragmentation | Varies | Provides information specific to the amino acid side chain. |
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. utdallas.edumasterorganicchemistry.com The IR spectrum of this compound would show characteristic absorption bands corresponding to its various functional groups.
Key expected IR absorption bands include:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ from the phenolic hydroxyl group. libretexts.org
N-H stretch: One or two sharp bands in the 3100-3500 cm⁻¹ region from the primary amine and the amide group. utdallas.edulibretexts.org
C=O stretch: A strong, sharp band around 1650-1700 cm⁻¹ from the amide carbonyl group. utdallas.edu
Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region. libretexts.org
C-O stretch: A band in the 1000-1300 cm⁻¹ region from the phenolic hydroxyl group. libretexts.org
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in this compound. utdallas.edu The UV spectrum would be expected to show absorption maxima characteristic of the substituted benzene (B151609) ring. Studies on similar molecules, like N-(4-hydroxyphenyl)acetamide (paracetamol), show absorption maxima around 248 nm. openaccessjournals.com The formation of complexes with metal ions can cause a shift in the absorption maximum, which can be monitored by UV-Vis spectroscopy. openaccessjournals.comopenaccessjournals.com
Chromatographic Methods for Purity and Isomeric Separation
Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from its enantiomer and other related impurities.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds. wu.ac.th For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.gov
Method development for RP-HPLC typically involves optimizing several parameters to achieve good resolution, peak shape, and analysis time. Key parameters include:
Stationary Phase: A C18 or C8 column is commonly used. wu.ac.th
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid/trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typical. nih.govnih.gov A gradient elution, where the composition of the mobile phase is changed over time, is often employed for complex samples. wu.ac.th
Detection: UV detection is standard, with the wavelength set to a λmax of the analyte for maximum sensitivity. nih.gov
Flow Rate and Column Temperature: These are adjusted to optimize separation efficiency and run time. wu.ac.thnih.gov
Validation of the developed HPLC method is crucial and is performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. nih.gov
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) and higher pressures than conventional HPLC. chromatographyonline.com This results in significantly improved resolution, sensitivity, and speed of analysis. chromatographyonline.comresearchgate.net For the analysis of this compound, a UPLC method would offer several advantages over HPLC, including shorter run times and better separation of closely related impurities. researchgate.net
UPLC is often coupled with mass spectrometry (UPLC-MS/MS) to provide a highly sensitive and selective analytical platform. researchgate.netmdpi.com This combination is particularly powerful for the quantitative analysis of amino acids and their metabolites in complex biological matrices. nih.govnih.gov The development of a UPLC method follows similar principles to HPLC but requires instrumentation capable of handling the higher backpressures. mdpi.com
X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Structure
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of the absolute stereochemistry of a chiral center, which is crucial for understanding the structure-activity relationships of enantiomerically pure compounds like this compound.
The process involves irradiating a single crystal of the compound with a beam of X-rays. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure. By analyzing the intensities and positions of the diffracted beams, a detailed model of the electron density within the crystal can be constructed, revealing the precise coordinates of each atom. For chiral molecules, specialized techniques, such as the measurement of anomalous dispersion, are employed to unambiguously assign the absolute configuration (R or S) of each stereocenter.
While a specific crystal structure for this compound is not publicly available as of this writing, a crystallographic analysis would yield critical data regarding its solid-state conformation, intramolecular and intermolecular interactions, and packing arrangement in the crystal lattice. Such information is invaluable for understanding its physical properties, such as solubility and melting point, and for computational modeling studies.
An illustrative representation of the type of crystallographic data that would be obtained is presented in the table below. This hypothetical data is based on typical values for similar organic molecules.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.8 |
| b (Å) | 9.5 |
| c (Å) | 15.2 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 836.96 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.315 |
| Flack Parameter | 0.05(10) |
This table is for illustrative purposes only and does not represent published data.
The Flack parameter, in a real experiment, would be a key indicator for the confirmation of the '(R)' configuration. A value close to zero would validate the assigned stereochemistry. Furthermore, the crystallographic data would reveal details about hydrogen bonding networks, which are expected to be significant given the presence of the amino, amide, and hydroxyl functional groups. These interactions govern the solid-state packing and influence the compound's physicochemical properties.
Electron Paramagnetic Resonance (EPR) for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is highly specific for the detection and characterization of species with unpaired electrons, such as free radicals. The phenolic hydroxyl group of this compound makes it susceptible to oxidation, potentially forming radical intermediates that could be involved in its mechanism of action or degradation pathways.
The fundamental principle of EPR involves the absorption of microwave radiation by an unpaired electron in the presence of a strong magnetic field. The resulting spectrum provides a wealth of information about the radical's structure and environment. The key parameters obtained from an EPR spectrum are the g-factor and hyperfine coupling constants. The g-factor is characteristic of the type of radical, while hyperfine couplings arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N), providing a map of the electron's delocalization within the molecule.
For this compound, oxidation would likely lead to the formation of a phenoxyl radical, where the unpaired electron is primarily localized on the oxygen atom of the hydroxyl group but delocalized over the aromatic ring. This is analogous to the well-studied tyrosyl radicals found in various biological systems. nih.govacs.orgrsc.org The EPR spectrum of such a radical would exhibit a characteristic g-value and hyperfine splittings from the protons on the phenyl ring and potentially from the benzylic proton and the nitrogen atom of the amino group.
Studying these transient radical species often requires specialized techniques such as spin trapping or freeze-quenching to generate and stabilize the radicals for a sufficient duration to be detected by EPR. nih.gov The analysis of the EPR spectrum would allow for the unambiguous identification of the radical structure.
Below is a hypothetical table of EPR parameters that could be expected for a phenoxyl radical of this compound, based on data from similar tyrosyl radicals. acs.org
Hypothetical EPR Parameters for the Phenoxyl Radical of this compound
| Parameter | Hypothetical Value |
|---|---|
| g-value | ~2.0045 |
| Hyperfine Coupling Constant (aH) for ortho-protons | ~6 G |
| Hyperfine Coupling Constant (aH) for meta-protons | ~1.8 G |
| Hyperfine Coupling Constant (aH) for benzylic proton | ~2.5 G |
This table is for illustrative purposes only and is based on typical values for tyrosyl radicals.
The precise values of these parameters would be sensitive to the local environment of the radical, including solvent polarity and hydrogen bonding interactions. acs.org Therefore, EPR spectroscopy not only identifies the presence of radical intermediates but also provides insights into their electronic structure and interactions with their surroundings. This information is critical for understanding reaction mechanisms involving single-electron transfer processes.
Future Research Directions and Emerging Paradigms in R 2 Amino 2 4 Hydroxyphenyl Acetamide Chemistry
Rational Design of Novel (R)-2-amino-2-(4-hydroxyphenyl)acetamide Analogues with Tailored Activities
The rational design of analogues of this compound is a promising strategy to optimize its potential biological activities. By systematically modifying its chemical structure, researchers can aim to enhance potency, selectivity, and pharmacokinetic properties. A key approach involves molecular hybridization, where the core scaffold is combined with other pharmacophores to create novel chemical entities with potentially synergistic or entirely new activities.
Future research in this area will likely focus on several key modifications:
Substitution on the Phenyl Ring: The hydroxyl group and the aromatic ring itself are prime targets for modification. Introducing electron-withdrawing or electron-donating groups could modulate the compound's electronic properties, influencing its binding affinity to biological targets.
Modification of the Acetamide (B32628) Group: The amide bond is crucial for the structural integrity of the molecule. Altering the substituents on the nitrogen or the carbonyl carbon could impact metabolic stability and hydrogen bonding interactions with target proteins.
Derivatization of the Amino Group: The primary amine offers a handle for a wide range of chemical transformations. Acylation, alkylation, or incorporation into heterocyclic systems could lead to analogues with diverse pharmacological profiles.
A systematic study of the structure-activity relationships (SAR) of these novel analogues will be essential. By comparing the biological activities of a library of related compounds, researchers can identify the key structural features responsible for a desired effect. For instance, a series of novel 2-((2-hydroxyphenyl)methylamino)acetamide derivatives have been synthesized and evaluated for their fungicidal activities, demonstrating the potential of this scaffold in agrochemical research. nih.gov
Table 1: Hypothetical Design Strategy for Novel this compound Analogues
| Modification Site | Proposed Modification | Rationale | Potential Targeted Activity |
| Phenyl Ring | Introduction of a nitro group | Modulate electronic properties and potential for new interactions | Antimicrobial, Antiprotozoal |
| Acetamide Group | N-alkylation with a lipophilic chain | Increase membrane permeability | Enhanced central nervous system activity |
| Amino Group | Conversion to a sulfonamide | Introduce a tetrahedral geometry and new hydrogen bonding capabilities | Enzyme inhibition (e.g., carbonic anhydrases) |
| Chiral Center | Synthesis of the (S)-enantiomer | Investigate stereospecific interactions with biological targets | Differential pharmacological effects |
Elucidation of Undiscovered Mechanistic Pathways in Biochemical Systems
A fundamental aspect of future research will be to uncover the specific biochemical pathways and molecular targets through which this compound and its analogues exert their effects. While the precise biological role of this compound is not yet well-defined, its structure suggests several possibilities.
One avenue of investigation could be its interaction with enzymes involved in amino acid metabolism or signaling pathways regulated by amide-containing molecules. For example, the compound could act as a competitive or allosteric inhibitor of specific enzymes. Techniques such as enzyme kinetics, affinity chromatography, and mass spectrometry-based proteomics can be employed to identify protein binding partners.
Furthermore, the potential for this compound to influence G-protein signaling pathways warrants investigation. Activators of G-protein Signaling (AGS) are proteins that can modulate G-protein function independently of G-protein-coupled receptors (GPCRs). nih.gov Small molecules with similar functionalities could represent a novel class of therapeutics. Future studies could use cell-based assays that monitor G-protein activation to screen for such activity. nih.gov
The metabolic fate of this compound is another critical area of research. Understanding how the compound is metabolized in biological systems is essential for predicting its bioavailability and potential toxicity. Studies involving incubation with liver microsomes or whole-cell systems, followed by analysis using liquid chromatography-mass spectrometry (LC-MS), can identify the major metabolites. For instance, studies on related N-(2-hydroxyphenyl)acetamides have identified nitrated and nitrosylated derivatives as products of microbial metabolism. mdpi.com
Integrated Computational-Experimental Approaches for Accelerated Discovery
The integration of computational and experimental methods offers a powerful paradigm for accelerating the discovery and optimization of new bioactive molecules. In silico techniques can be used to predict the properties of virtual compounds, prioritize candidates for synthesis, and provide insights into their mechanism of action at the molecular level.
Computational Screening and Molecular Docking: A virtual library of this compound analogues can be created and screened against the three-dimensional structures of known biological targets. mdpi.com Molecular docking simulations can predict the binding modes and affinities of these virtual compounds, allowing researchers to prioritize those with the highest likelihood of being active. nih.govmdpi.com For example, molecular docking studies of flavonoid acetamide derivatives have been used to predict their interactions with biological targets. rsc.org
Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to study the electronic structure and reactivity of this compound and its analogues. nih.gov These calculations can provide insights into the molecule's conformational preferences, hydrogen bonding capabilities, and reaction mechanisms. Gas-phase acidities of common amino acid amides have been determined using a combination of experimental techniques and G3(MP2) calculations, providing fundamental data on their chemical properties. nih.gov
ADMET Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogues. researchgate.net This allows for the early identification of compounds with potentially unfavorable pharmacokinetic or toxicological profiles, reducing the time and cost associated with drug development. researchgate.net
The synergy between computational predictions and experimental validation is crucial. Promising candidates identified through in silico screening can be synthesized and tested experimentally. The experimental results can then be used to refine the computational models, leading to a more accurate and predictive drug discovery pipeline.
Development of Advanced Biochemical Probes and Assays for Biological Systems
The development of chemical probes derived from this compound will be instrumental in elucidating its biological functions and identifying its molecular targets. These probes are designed to carry a reporter group, such as a fluorescent dye or a radioactive isotope, which allows for their detection and visualization in biological systems.
Fluorescent Probes: By attaching a fluorescent moiety to the this compound scaffold, researchers can create probes to visualize its subcellular localization and track its interactions with target molecules in real-time. nih.gov The choice of fluorophore will depend on the specific application, with properties such as brightness, photostability, and sensitivity to the local environment being important considerations. nih.gov Computational assessments of amino acid-coupled benzanthrone (B145504) 2-aminoacetamides have been used to screen for their potential as fluorescent probes for bio-visualization. rsc.org
Affinity-Based Probes: These probes are designed to bind covalently to their biological targets upon activation, for example, by light. This allows for the irreversible labeling and subsequent identification of the target protein using techniques such as mass spectrometry.
Development of High-Throughput Assays: The availability of specific probes will facilitate the development of high-throughput screening (HTS) assays to identify other small molecules that bind to the same target or modulate the same biological pathway. For instance, a fluorescently labeled version of this compound could be used in a competitive binding assay to screen large compound libraries. The development of a NanoBRET displacement assay for the enzyme RIPK1 using a fluorescent probe demonstrates the power of this approach for characterizing target engagement in living cells. nih.gov
Table 2: Potential Biochemical Probes Derived from this compound
| Probe Type | Reporter Group | Application | Key Design Consideration |
| Fluorescent Probe | Fluorescein isothiocyanate (FITC) | Cellular imaging and localization studies | Minimal perturbation of the core structure's binding properties |
| Photoaffinity Probe | Benzophenone | Covalent labeling and identification of binding partners | Efficient photo-crosslinking upon UV irradiation |
| Biotinylated Probe | Biotin | Affinity purification of target proteins | Inclusion of a sufficiently long linker to avoid steric hindrance |
By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its analogues, paving the way for the development of new therapeutic agents and a deeper understanding of fundamental biological processes.
Q & A
Basic Questions
Q. What are the primary synthetic routes for (R)-2-amino-2-(4-hydroxyphenyl)acetamide, and how can enantiomeric purity be ensured during synthesis?
- The compound is typically synthesized via chiral resolution or asymmetric synthesis. For example, intermediates like (R)-2-amino-2-(4-hydroxyphenyl)acetic acid (CAS 22818-40-2) are used, with stereochemical control achieved through chiral auxiliaries or enzymatic catalysis . Enantiomeric purity (>95%) is verified using chiral HPLC or polarimetry, as noted in reference standards requiring ≥98% purity .
Q. Which analytical techniques are most reliable for characterizing this compound in research settings?
- High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity, often coupled with mass spectrometry (MS) for structural confirmation . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the stereochemistry and functional groups, particularly the acetamide and hydroxyphenyl moieties .
Q. How should researchers address stability challenges when storing this compound?
- The compound is hygroscopic and sensitive to light. Storage recommendations include airtight containers under inert gas (e.g., nitrogen) at -20°C to prevent degradation. Stability studies under accelerated conditions (e.g., 40°C/75% RH) are advised for long-term storage protocols .
Advanced Research Questions
Q. What strategies are effective for resolving data discrepancies in chiral purity assessments of this compound?
- Contradictions in enantiomeric excess (ee) measurements may arise from column degradation in HPLC or improper mobile phase preparation. Cross-validation using orthogonal methods (e.g., capillary electrophoresis or X-ray crystallography) is recommended. For instance, discrepancies >2% ee should trigger method re-optimization .
Q. How can researchers optimize experimental design to detect trace impurities of this compound in pharmaceutical formulations?
- Ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) provides sensitivity for detecting impurities at ppm levels. Method validation should include specificity testing against structurally similar analogs, such as (S)-isomers or hydrolyzed derivatives, which are common degradation products .
Q. What are the critical considerations for validating analytical methods involving this compound under ICH guidelines?
- Key parameters include:
- Linearity : Over a concentration range of 50–150% of the target level.
- Accuracy : Spike-recovery studies with ±5% deviation.
- Precision : Repeatability (RSD <2% for intra-day) and intermediate precision (RSD <3% for inter-day).
Reference standards must comply with ISO 17034 for traceability, as emphasized in pharmaceutical secondary standards .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?
- The acetamide group’s electrophilicity is enhanced by the electron-withdrawing hydroxyphenyl ring, facilitating reactions with amines or thiols. Density functional theory (DFT) calculations can model transition states to predict regioselectivity, particularly in peptide coupling or prodrug synthesis .
Methodological Notes
- Stereochemical Integrity : Use chiral columns (e.g., Chiralpak IA/IB) with hexane:isopropanol gradients for reliable ee determination .
- Regulatory Compliance : Ensure alignment with USP/EP guidelines for impurity profiling in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
